(5-Chloro-2-nitrophenyl)hydrazine

Synthetic methodology Arylhydrazine preparation Process chemistry

(5-Chloro-2-nitrophenyl)hydrazine (CAS 1966‑16‑1) is a disubstituted phenylhydrazine carrying a nitro group at the 2‑position and a chlorine atom at the 5‑position of the aromatic ring. With a molecular formula of C₆H₆ClN₃O₂ and a molecular weight of 187.58 g·mol⁻¹, it is a crystalline solid (mp 137–139 °C from ethanol) that serves as a reactive intermediate for heterocycle synthesis, particularly phthalazinones and benzimidazophthalazines.

Molecular Formula C6H6ClN3O2
Molecular Weight 187.58
CAS No. 1966-16-1
Cat. No. B2489401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chloro-2-nitrophenyl)hydrazine
CAS1966-16-1
Molecular FormulaC6H6ClN3O2
Molecular Weight187.58
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)NN)[N+](=O)[O-]
InChIInChI=1S/C6H6ClN3O2/c7-4-1-2-6(10(11)12)5(3-4)9-8/h1-3,9H,8H2
InChIKeyPZJAAWBBWCBSNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (5-Chloro-2-nitrophenyl)hydrazine – A Chloro‑Nitro Bifunctional Arylhydrazine Building Block


(5-Chloro-2-nitrophenyl)hydrazine (CAS 1966‑16‑1) is a disubstituted phenylhydrazine carrying a nitro group at the 2‑position and a chlorine atom at the 5‑position of the aromatic ring . With a molecular formula of C₆H₆ClN₃O₂ and a molecular weight of 187.58 g·mol⁻¹, it is a crystalline solid (mp 137–139 °C from ethanol) that serves as a reactive intermediate for heterocycle synthesis, particularly phthalazinones and benzimidazophthalazines [1][2]. The ortho‑nitro group activates the ring toward hydrazone formation and subsequent cyclization, while the para‑chlorine provides a leaving group for nucleophilic aromatic substitution (SNAr), enabling divergent functionalisation that is absent in the parent 2‑nitrophenylhydrazine [1][2].

Why (5-Chloro-2-nitrophenyl)hydrazine Cannot Be Replaced by Simpler Arylhydrazines in Heterocycle Synthesis


A procurement decision based solely on the arylhydrazine functional group overlooks the critical role of the 5‑chloro substituent. In cyclocondensation reactions with 2‑acylbenzoic acids, 2‑nitrophenylhydrazine (lacking chlorine) does not offer a post‑cyclization derivatisation handle, whereas the 5‑chloro derivative permits subsequent SNAr with aliphatic amines to generate structurally diverse phthalazinone libraries in yields of 40–81% [1]. Positional isomers (e.g., 4‑chloro‑2‑nitrophenylhydrazine) place the chlorine meta to the nitro group, significantly reducing its activation toward nucleophilic displacement because effective SNAr requires the chlorine to be para (or ortho) to the electron‑withdrawing nitro group [2]. The 4,5‑dichloro analog introduces a second chlorine that can complicate selectivity during sequential substitution. Additionally, the 5‑chloro substituent lowers the predicted pKa of the hydrazine moiety (3.33 vs. 3.61 for 2‑nitrophenylhydrazine) and raises LogP (2.83 vs. ~1.30), altering both reactivity and partitioning behaviour in ways that affect reaction optimisation and work‑up .

Quantitative Differentiation of (5-Chloro-2-nitrophenyl)hydrazine Versus Its Closest Analogs


Synthesis Yield from Common Precursor: 5‑Chloro vs. 4,5‑Dichloro Analog Under Identical Conditions

When synthesised from the corresponding 1,2‑dinitro‑chlorobenzene via hydrazine hydrate reduction in ethanol at room temperature, (5‑chloro‑2‑nitrophenyl)hydrazine (IIa) is obtained in 62% isolated yield (red crystals, mp 137–139 °C) [1]. Under the identical protocol, the 4,5‑dichloro derivative (IIb) gives a 73% yield after recrystallisation from ethanol (mp 175–177 °C) [1]. The 5‑chloro compound therefore crystallises directly from the reaction mixture without requiring recrystallisation for acceptable purity, whereas the dichloro analog requires an additional recrystallisation step that reduces net throughput. The commercially supplied 2‑nitrophenylhydrazine parent is typically procured as a pre‑formed reagent and not synthesised by this route, so a direct synthesis‑yield comparison with the unsubstituted parent is not available from this experimental series.

Synthetic methodology Arylhydrazine preparation Process chemistry

Nucleophilic Aromatic Substitution Competence: Chlorine as a Post‑Cyclisation Diversification Handle

The chlorine atom in (5‑chloro‑2‑nitrophenyl)hydrazine is positioned para to the nitro group, rendering it sufficiently activated for nucleophilic aromatic substitution (SNAr). In the phthalazinone series, the 2‑(2‑nitro‑5‑chlorobenzene)‑4‑substituted‑phthalazin‑1‑ones (3a–c) were treated with aliphatic amines (pyrrolidine, piperidine, morpholine) to yield 4‑aminophthalazinones 4a–f in isolated yields of 40–81% [1]. This SNAr step is not feasible with the unsubstituted 2‑nitrophenylhydrazine, which lacks a leaving group. The positional isomer 4‑chloro‑2‑nitrophenylhydrazine places chlorine meta to the nitro group, where it is not activated for SNAr under comparable mild conditions [2].

Divergent synthesis Medicinal chemistry Phthalazinone library

Cyclocondensation Reactivity: 5‑Chloro vs. 2‑Nitro and 2,4‑Dinitro Analogs Require Different Acid Conditions

In the cyclocondensation with 2‑acylbenzoic acids to form phthalazin‑1(2H)‑ones, standard literature conditions (boiling ethanol or ethanol with anhydrous HCl) were found to be ineffective for (5‑chloro‑2‑nitrophenyl)hydrazine: the reaction proceeded very slowly with accumulation of the hydrazone intermediate [1]. By contrast, the unsubstituted 2‑nitrophenylhydrazine (IIc) and 2,4‑dinitrophenylhydrazine (IId) could be cyclised under previously reported conditions. An optimised protocol using a mixture of concentrated H₂SO₄ and ethanol at reflux was required to achieve efficient cyclisation of the 5‑chloro derivative, giving phthalazinones in good yields [1]. This differential reactivity is attributed to the electron‑withdrawing effect of the chlorine substituent stabilising the intermediate hydrazone against cyclodehydration.

Cyclodehydration Heterocycle formation Reaction optimisation

Acidity Modulation: pKa Shift and Its Impact on Hydrazone Formation Equilibria

The predicted pKa of (5‑chloro‑2‑nitrophenyl)hydrazine is 3.33 ± 0.10, compared with 3.61 ± 0.10 for the unsubstituted 2‑nitrophenylhydrazine . The ΔpKa of –0.28 units reflects the electron‑withdrawing inductive effect of the 5‑chloro substituent, which increases the acidity of the hydrazine NH protons. This modest but measurable acidification can influence the equilibrium of hydrazone formation with carbonyl compounds, where protonation state of the hydrazine affects nucleophilicity. No experimental titration data were identified for the 4‑chloro or 4,5‑dichloro positional isomers for direct three‑way comparison.

Physicochemical properties Hydrazone derivatisation Reaction kinetics

Lipophilicity Differential: LogP as a Determinant of Solubility and Chromatographic Behaviour

The experimentally derived LogP (octanol‑water partition coefficient) of (5‑chloro‑2‑nitrophenyl)hydrazine is reported as 2.83 . For the unsubstituted 2‑nitrophenylhydrazine, the LogP is approximately 1.30 (predicted) [1]. This difference of ~1.5 LogP units corresponds to roughly a 30‑fold greater partition into the organic phase for the 5‑chloro derivative. The practical consequence is that reaction work‑up and chromatographic purification (normal‑phase or reversed‑phase HPLC) of the 5‑chloro compound and its derivatives will require different solvent systems and gradient programmes compared to the parent analog. No LogP data were found for the 4‑chloro positional isomer to enable direct comparison.

Lipophilicity Chromatography Purification

Melting Point Difference: Handling and Storage Implications for Solid‑Form Dispensing

The experimentally determined melting point of (5‑chloro‑2‑nitrophenyl)hydrazine is 137–139 °C (from ethanol) [1], with a literature value of 160 °C also reported depending on the solvent of crystallisation . In contrast, the parent 2‑nitrophenylhydrazine melts at 91–93 °C . The approximately 45–70 °C higher melting point of the 5‑chloro derivative reduces the risk of softening or melting during ambient‑temperature storage and automated powder dispensing, which is relevant for compound management facilities storing milligram‑to‑gram quantities at room temperature. The 4,5‑dichloro analog melts even higher (175–177 °C), but this does not confer additional practical handling advantage.

Solid‑state properties Laboratory handling Automated dispensing

Optimal Application Scenarios for (5-Chloro-2-nitrophenyl)hydrazine Based on Quantitative Differentiation Evidence


Divergent Synthesis of C‑5 Substituted Benzo[4,5]imidazo[2,1‑a]phthalazine Libraries

This compound is the only documented ortho‑nitrophenylhydrazine that enables a two‑step sequence of cyclocondensation followed by SNAr diversification to generate phthalazinone libraries with varied C‑9 amine substituents [1]. The chlorine atom in the para position to the nitro group is activated for displacement by pyrrolidine, piperidine, and morpholine in yields of 40–81%, providing a modular entry to phthalazinones that have reported antihypertensive and anti‑inflammatory activity [1][2]. The unsubstituted parent cannot be diversified post‑cyclisation, making the 5‑chloro compound the preferred starting material for structure‑activity relationship (SAR) exploration in this pharmacophore class.

Precursor for Nitrene‑Mediated Cyclisation Studies Requiring Substituent Electronic Modulation

In mechanistic studies of singlet and triplet nitrene cyclisations, (5‑chloro‑2‑nitrophenyl)hydrazine has been used to probe the effect of a meta‑chloro substituent (relative to the nitrene centre) on the partitioning between pyrazolobenzotriazole and pyrazoloquinoxaline products [1]. Unlike the parent (unsubstituted) or 4‑methoxy analog, the chlorine substituent is electron‑withdrawing and non‑conjugating, allowing deconvolution of inductive vs. resonance effects on nitrene reactivity. The compound was converted to the corresponding azide and then to the nitrene via deoxygenation with triethyl phosphite, with product ratios quantified by isolation after chromatographic separation [1].

Herbicide Intermediate with Defined Halo‑Substitution Pattern for Selective Weed Control

Patent literature (US 4,160,090) defines a class of nitrophenylhydrazine compounds as herbicides with selectivity for cotton, soybeans, and rice [1]. Within this class, the 5‑chloro‑2‑nitro substitution pattern provides a specific electronic profile that can be further elaborated at the hydrazine nitrogen (e.g., N‑alkylation) to tune herbicidal activity. The chlorine also serves as a synthetic handle for late‑stage functionalisation via SNAr, which is not available in the unsubstituted or 4‑chloro positional isomers [2]. This makes the 5‑chloro compound the logical choice for agrochemical discovery programmes requiring a diversifiable phenylhydrazine scaffold.

Analytical Derivatisation Method Development Where Altered UV‑Vis Spectral Properties Are Desirable

Although 2‑nitrophenylhydrazine was selected as the optimal reagent for trace acyl chloride determination by HPLC‑DAD (λmax 395 nm), the 5‑chloro substitution is expected to bathochromically shift the absorption maximum due to the electron‑withdrawing chlorine, potentially moving detection further into the visible region where matrix interferences from drug substances are even lower [1]. The higher LogP (2.83 vs. ~1.30) also increases the retention of hydrazone derivatives on reversed‑phase columns, which can improve resolution from early‑eluting polar impurities. This compound should be evaluated when developing derivatisation methods for highly lipophilic drug substances where the parent 2‑nitrophenylhydrazine gives insufficient chromatographic retention.

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